

# ilmofosine hepatotoxicity elevation liver function tests

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## Compound Focus: Ilmofosine

CAS No.: 83519-04-4

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## Hepatotoxicity Profile of Miltefosine

The table below summarizes the key hepatic effects observed with miltefosine use, based on clinical studies [1]:

Aspect of Hepatotoxicity	Details
Overall Likelihood	E (Unlikely cause of clinically apparent liver injury) [1]
Common Liver Test Findings	Mild-to-moderate, transient ALT elevations in up to half of patients during early therapy (1-2 weeks) [1].
Severe Elevations	ALT >5x ULN is rare (<1% of patients) [1].
Clinically Apparent Injury	No case reports of liver injury with jaundice attributed to miltefosine [1].
Typical Clinical Course	Asymptomatic, self-limiting enzyme elevations; typically resolve without dose adjustment [1].

Aspect of Hepatotoxicity	Details
<b>Recommended Action</b>	Discontinuation not routinely needed for asymptomatic enzyme elevations. Investigate other causes if jaundice or symptoms appear [1].

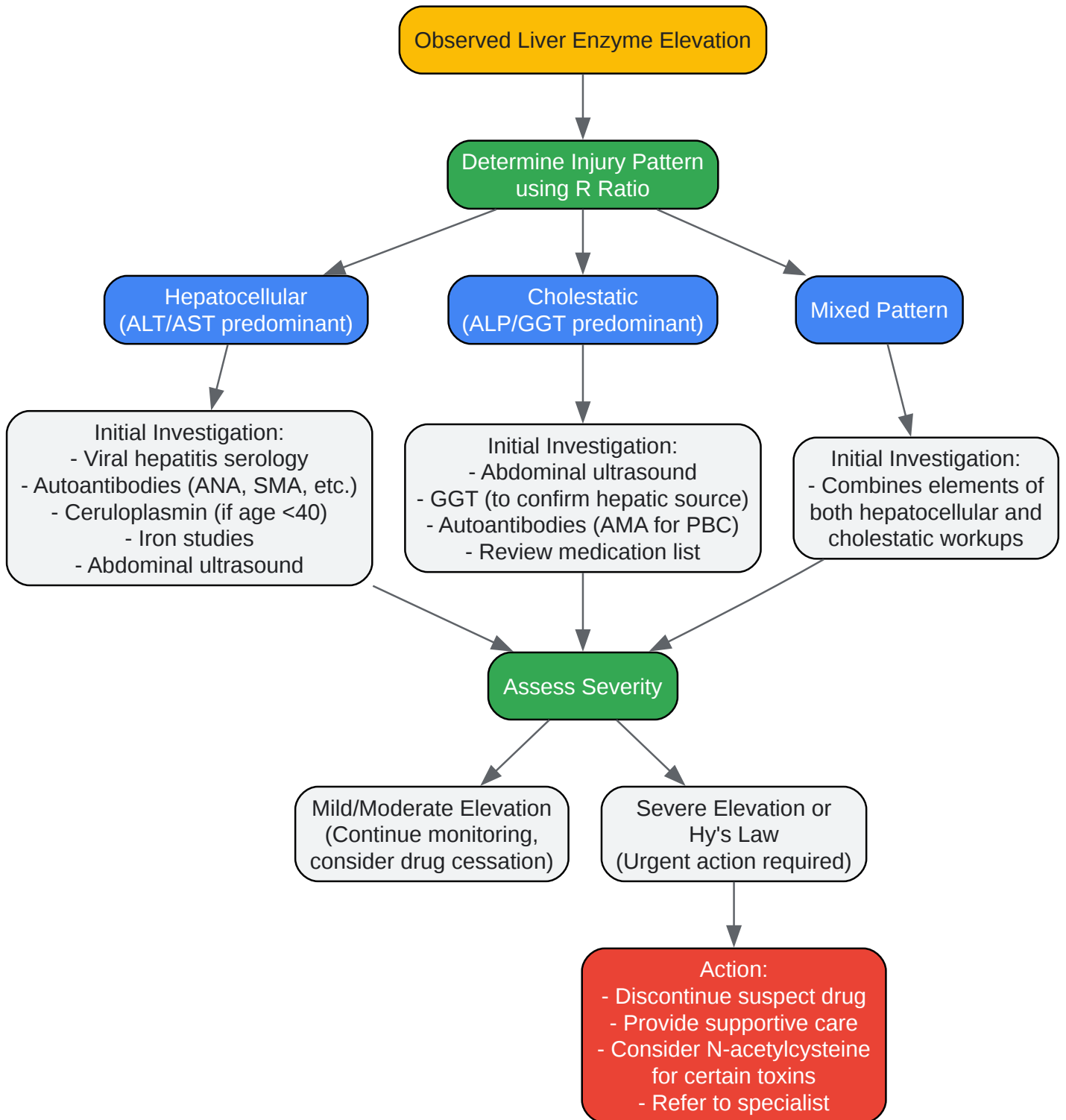
## Grading Drug-Induced Liver Injury (DILI)

For consistent assessment of liver test abnormalities in a research setting, standardized grading systems are essential. The table below compares two commonly used frameworks [2]:

| **Grade** | **AIDS Clinical Trials Group (ACTG)** (Values as multiples of ULN) | **National Cancer Institute (NCI) Common Terminology Criteria (CTCAE v4.03)** (Values as multiples of ULN) | | :--- | :--- | :--- | | **Grade 0** | ALT/AST <1.25x ULN | Normal | | **Grade 1 (Mild)** | ALT/AST 1.25-2.5x ULN | ALT/AST >1.0-3.0x ULN | | **Grade 2 (Moderate)** | ALT/AST >2.5-5.0x ULN | ALT/AST >3.0-5.0x ULN | | **Grade 3 (Severe)** | ALT/AST >5.0-10x ULN | ALT/AST >5.0-20x ULN | | **Grade 4 (Life-threatening)** | ALT/AST >10x ULN | ALT/AST >20x ULN |

## Researcher's Guide to Investigating Suspected Hepatotoxicity

When hepatotoxicity is observed in pre-clinical or clinical studies, a systematic approach to investigation is crucial. The following workflow and guide can assist in the evaluation process.



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## Guide to the Investigation Workflow

- **Determine the Injury Pattern** The first step is to categorize the liver injury using the **R ratio** [3] [4]. Calculate it as follows:  $R = (ALT / ALT\ ULN) / (ALP / ALP\ ULN)$ 
  - **Hepatocellular (R > 5):** Primary injury to liver cells. Key differentials include viral hepatitis, ischemia, autoimmune hepatitis, and many drugs/toxins [3] [4].
  - **Cholestatic (R < 2):** Injury involving the biliary system. Key differentials include biliary obstruction, Primary Biliary Cholangitis (PBC), and drug-induced cholestasis [3] [4].
  - **Mixed (R = 2-5):** Features of both patterns. Drug-induced liver injury (DILI) often presents with a mixed pattern [4].
- **Conduct a Focused Investigation** Based on the injury pattern, initiate targeted tests to rule out common causes [4] [5].
- **Assess the Severity** Use the grading systems (e.g., from NCI or ACTG) to quantify the severity of the enzyme elevation [2]. Pay close attention to signs of severe liver injury, such as:
  - **Coagulopathy (elevated INR):** Indicates impaired synthetic function [4] [5].
  - **Hyperbilirubinemia:** The presence of jaundice with elevated aminotransferases (**Hy's Law**) is a serious prognostic indicator [6].
- **Take Appropriate Action** The primary treatment for most DILI is immediate **discontinuation of the offending agent** [6] [7]. Management is otherwise supportive.

## Frequently Asked Questions (FAQs) for Researchers

**Q1: What is the most relevant preclinical model for assessing phospholipid-induced hepatotoxicity like that of miltefosine?** While the search results do not specify models for miltefosine, its known mechanism involves disrupting phospholipid membranes and mitochondrial function in parasites [1]. *In vitro* models using primary human hepatocytes or HepaRG cells are relevant for assessing human-specific toxicity. These can be used to investigate mitochondrial dysfunction, a key mechanism in DILI [6].

**Q2: How should we monitor liver tests in a clinical trial for a compound with a profile similar to miltefosine?** Given that miltefosine causes transient, asymptomatic ALT elevations in the first 1-2 weeks, a prudent monitoring schedule would include [1] [5]:

- Baseline measurement of ALT, AST, ALP, GGT, and Total Bilirubin.
- **Frequent monitoring** during the first month (e.g., weeks 2, 4).
- Periodic monitoring thereafter (e.g., monthly).
- More frequent monitoring if enzyme levels rise above 2x ULN.

**Q3: Are there any known genetic polymorphisms that increase susceptibility to miltefosine-induced liver injury?** The provided data does not link miltefosine to specific genetic polymorphisms. However, idiosyncratic DILI from many drugs has been associated with variations in HLA genes and drug-metabolizing enzymes [6]. For a new compound, a genome-wide association study (GWAS) in affected subjects could identify potential risk alleles.

**Q4: When should a drug candidate be discontinued in animal studies due to liver enzyme elevations?**

There is no absolute threshold, and decisions are based on a weight-of-evidence approach. Considerations include:

- **Magnitude and persistence** of ALT/AST elevations (e.g., >5-8x ULN).
- **Histopathological findings** (e.g., necrosis, inflammation, fibrosis).
- **Evidence of functional impairment** (e.g., elevated bilirubin, prolonged PT/INR).
- The **therapeutic index** and the seriousness of the target disease.

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